

Commercial Availability and Technical Guide for 4-(3-Thienyl)butyric Acid

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Compound of Interest

Compound Name: *4-(3-Thienyl)butyric acid*

Cat. No.: B177752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **4-(3-Thienyl)butyric acid**, a key building block in pharmaceutical research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a typical quality control workflow.

Introduction

4-(3-Thienyl)butyric acid (CAS No. 88661-07-8; alternate CAS No. 1505-47-1) is a carboxylic acid derivative containing a thiophene ring. This heterocyclic moiety is a common scaffold in medicinal chemistry, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As a versatile intermediate, **4-(3-Thienyl)butyric acid** is utilized in the synthesis of a variety of more complex molecules, including potential therapeutics. This guide serves as a resource for researchers seeking to source and utilize this compound in their work.

Commercial Availability and Suppliers

4-(3-Thienyl)butyric acid is available from a number of chemical suppliers, ranging from research-grade quantities to bulk amounts. Purity levels typically exceed 96%. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)
Aaron Chemicals LLC[1]	1505-47-1	>97%	1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g	\$20/1g, \$54/5g, \$90/10g, \$180/25g, \$309/50g, \$458/100g, \$654/250g, \$1,079/500g
Parchem[2]	88661-07-8	Not Specified	Bulk and R&D quantities available upon request	Price available upon request
Rieke Metals, Inc.[3]	1505-47-1	96%	10g	Price available upon request
Dayang Chem (Hangzhou) Co., Ltd.[4]	1505-47-1	Not Specified	Available upon request	Price available upon request
Yuanye Bio-Technology[5]	Not Specified	98%	Not Specified	Price available upon request

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of **4-(3-Thienyl)butyric acid** and are intended for use by qualified researchers.

Synthesis of 4-(3-Thienyl)butyric Acid

A common synthetic route to **4-(3-Thienyl)butyric acid** involves the reduction of a suitable precursor, such as a keto-acid or an unsaturated derivative. The following is a generalized procedure based on common organic chemistry principles.

Materials:

- Precursor compound (e.g., 4-oxo-4-(3-thienyl)butanoic acid)
- Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation setup)
- Appropriate solvent (e.g., Ethanol, Tetrahydrofuran)
- Acid for workup (e.g., Hydrochloric acid)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- Dissolve the precursor compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add the reducing agent to the cooled solution.
- Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a dilute acid solution.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **4-(3-Thienyl)butyric acid**.

Quality Control and Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural confirmation of **4-(3-Thienyl)butyric acid**.

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

^1H NMR (Proton NMR) Expected Signals:

- Signals corresponding to the protons on the thiophene ring.
- Signals for the methylene groups of the butyric acid chain.
- A broad singlet for the carboxylic acid proton.

^{13}C NMR (Carbon NMR) Expected Signals:

- Signals for the carbons of the thiophene ring.
- Signals for the carbons of the butyric acid chain, including the carbonyl carbon.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **4-(3-Thienyl)butyric acid**.

Instrumentation and Conditions (Representative):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 230 nm).
- Injection Volume: 10 μL .

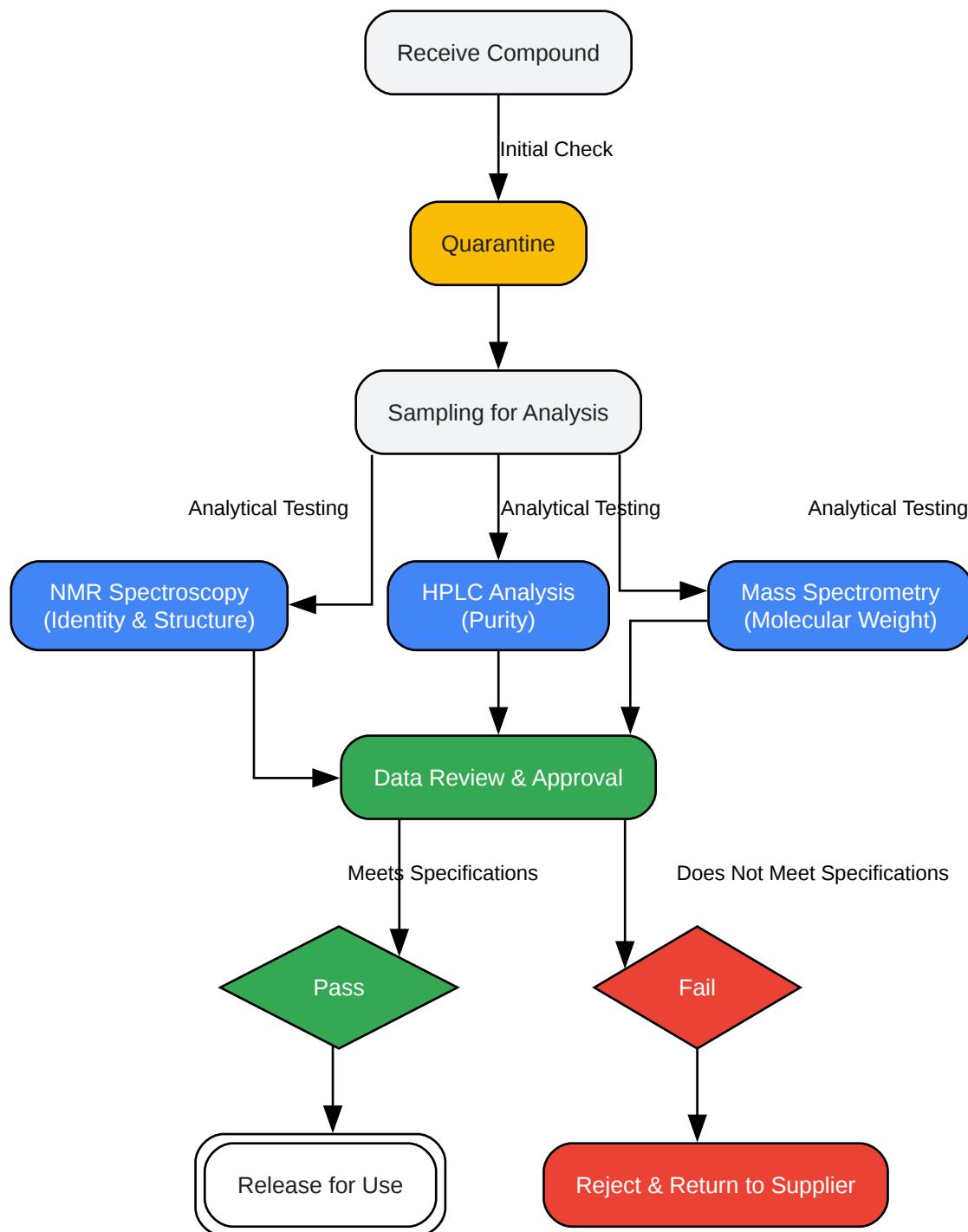
Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Mandatory Visualizations

Quality Control Workflow

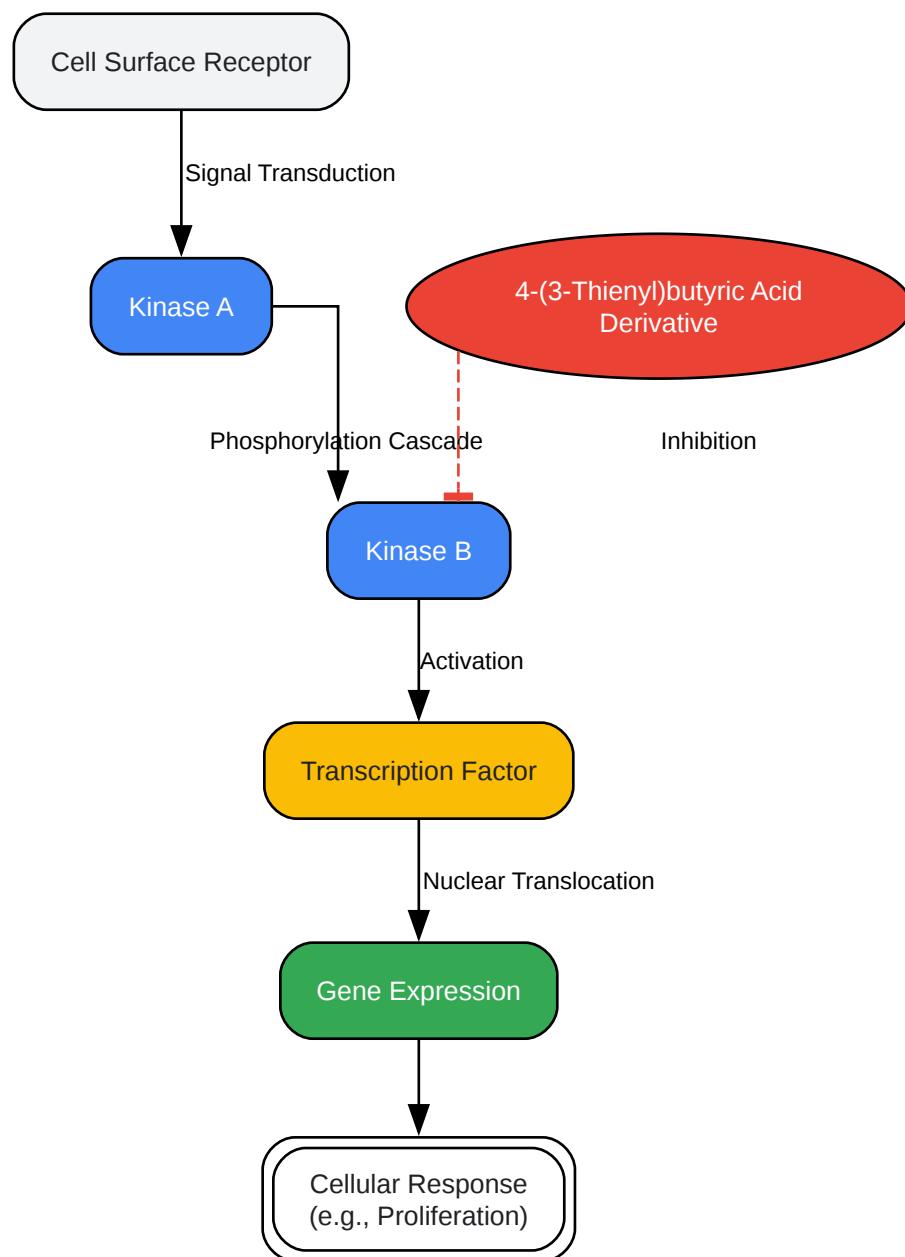
The following diagram illustrates a typical quality control workflow for a research chemical such as **4-(3-Thienyl)butyric acid**, from receipt of the material to its release for use in research and development.

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Caption: Quality Control Workflow for a Research Chemical.

Hypothetical Signaling Pathway Involvement

Thiophene-containing compounds are often investigated as inhibitors of various enzymes and signaling pathways in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a derivative of **4-(3-Thienyl)butyric acid** might act as an inhibitor.



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Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

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